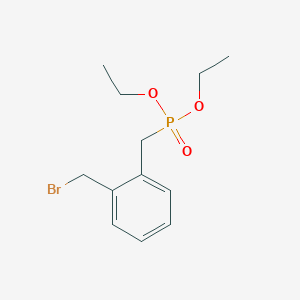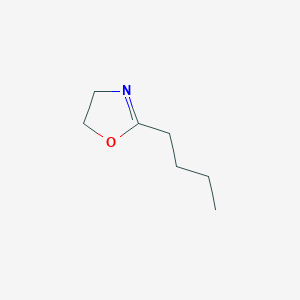
2-n-Butyl-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Butyl-2-oxazoline, also known as 2-Butyl-2-oxazoline, is a heterocyclic organic compound with the molecular formula C7H13NO. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyl-2-oxazoline typically involves the cyclization of β-hydroxy amides. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst, followed by cyclodehydration to form the oxazoline ring . Another approach involves the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes to ensure high yield and purity. One such method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization . This process is amenable to multi-gram scale synthesis and provides the target compound in high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-n-Butyl-2-oxazoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-n-Butyl-2-oxazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-n-Butyl-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby facilitating various chemical transformations . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
2-n-Butyl-2-oxazoline can be compared with other oxazoline derivatives, such as:
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2-Phenyl-2-oxazoline
- 2-Isopropenyl-2-oxazoline
Uniqueness
The uniqueness of this compound lies in its butyl substituent, which imparts distinct chemical properties and reactivity compared to other oxazoline derivatives. This makes it a valuable compound for specific applications in synthesis and catalysis .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |
InChI-Schlüssel |
VERUITIRUQLVOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NCCO1 |
Verwandte CAS-Nummern |
25822-73-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

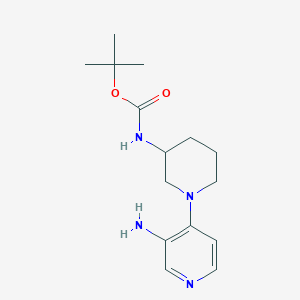
![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)
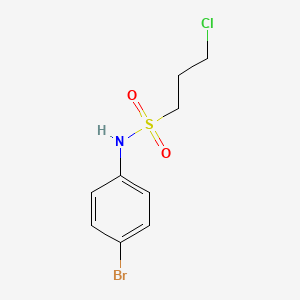

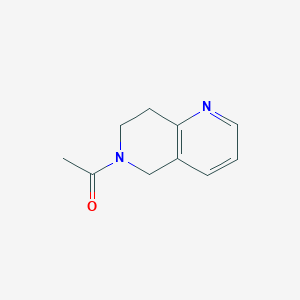

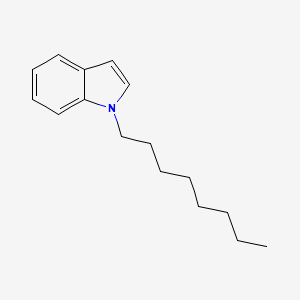
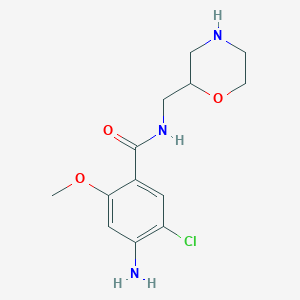
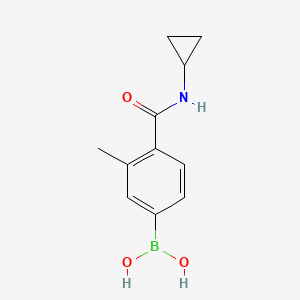
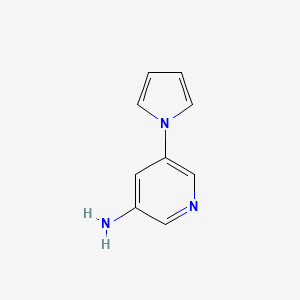
![1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile](/img/structure/B8675985.png)
![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)
